molecular formula C13H13NS B1393623 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline CAS No. 1216674-89-3

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1393623
M. Wt: 215.32 g/mol
InChI Key: FSNAYGZLWJTWSP-UHFFFAOYSA-N
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Description

“5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products that form an important class of isoquinoline alkaloids . They are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Various multicomponent reactions have been used for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of the iminium intermediate are highlighted .


Molecular Structure Analysis

The molecular structure of THIQs is a heterocyclic scaffold that has been the focus of many research studies . The core scaffold of these compounds is constructed using various synthetic strategies .


Chemical Reactions Analysis

THIQs undergo various chemical reactions, particularly multicomponent reactions for the C(1)-functionalization . These reactions often involve the isomerization of the iminium intermediate .

Scientific Research Applications

Chemosensor Development

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives have been utilized in the design of novel chemosensors. For instance, compounds L1 and L2, featuring a tetrahydroquinoline structure, were developed for the selective identification of highly toxic Pd2+ ions. These chemosensors showcased remarkable selectivity and sensitivity, with fluorescence turn-off performances in methanol. Detailed studies, including quantum chemical calculations and Stern–Volmer plots, affirmed their notable sensing abilities, particularly highlighting the role of the thienyl ring during complex formation with Pd2+ ions (Shally et al., 2020).

Anticancer Research

Compounds with a tetrahydroisoquinoline structure have shown promise in anticancer research. Specifically, compound 1, belonging to the biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, selectively inhibited the growth of C6 glioma cells without significantly affecting normal astrocytes. This compound's potential was further validated against human gliomas and other tumor cell lines, suggesting its therapeutic promise in oncology (Michael L Mohler et al., 2006).

Optoelectronic Applications

In the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs), facial homoleptic cyclometalated iridium(III) complexes involving 1-(thiophen-2-yl)isoquinolinato ligands have been investigated. These complexes demonstrated high quantum yields of phosphorescence and excellent luminescence properties. An OLED device using one such complex as a phosphorescent dopant produced highly efficient and pure-red emission, underscoring the potential of these complexes in advanced optoelectronic devices (A. Tsuboyama et al., 2003).

Future Directions

The future directions in the research of THIQs involve the development of novel THIQ analogs with potent biological activity . The focus is on improving the synthetic strategies for constructing the core scaffold and exploring their diverse biological activities .

properties

IUPAC Name

5-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-10-8-14-6-4-13(10)12(3-1)11-5-7-15-9-11/h1-3,5,7,9,14H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNAYGZLWJTWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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